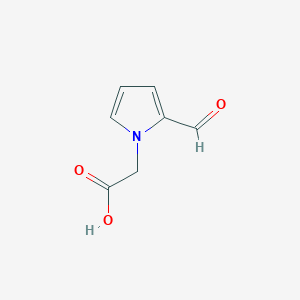

(2-formyl-1H-pyrrol-1-yl)acetic acid

Description

Contextualization of Pyrrole-Containing Compounds in Contemporary Chemical Biology

Pyrrole (B145914), a five-membered aromatic heterocycle containing a nitrogen atom, is a foundational structural motif in a vast number of biologically active molecules. rsc.org Its presence is critical in natural products essential to life, such as heme in hemoglobin and chlorophyll (B73375) in plants. In the realm of medicinal chemistry, the pyrrole nucleus is a privileged scaffold, appearing in numerous approved therapeutic agents. The versatility of the pyrrole ring allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. chemsrc.com

The biological significance of pyrrole derivatives is extensive, with demonstrated activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. This broad spectrum of activity has cemented the pyrrole scaffold as a cornerstone in drug discovery and development programs.

Significance of the (2-Formyl-1H-Pyrrol-1-yl)Acetic Acid Scaffold

The this compound scaffold combines three key functional groups that contribute to its chemical and biological potential:

The Pyrrole Ring: As the core heterocyclic structure, it provides a rigid framework that can be further functionalized. Its aromatic nature influences its electronic properties and potential for pi-stacking interactions with biological macromolecules.

The 2-Formyl Group: The aldehyde functionality is a versatile chemical handle for a variety of synthetic transformations. It can participate in reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the facile introduction of diverse molecular complexity. Furthermore, the formyl group can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets.

The N-Acetic Acid Moiety: The carboxylic acid group introduces a polar, ionizable functionality that can significantly impact the molecule's solubility and pharmacokinetic profile. It can also participate in hydrogen bonding and ionic interactions with receptor sites, making it a key feature for modulating biological activity.

A closely related and more extensively studied compound is 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid (PBA). rsc.org Research on PBA has demonstrated a range of biological activities, including hepatoprotective and immunostimulatory effects. rsc.org The structural similarities between PBA and this compound suggest that the latter may possess analogous, yet distinct, biological properties worthy of investigation.

Scope and Research Trajectories Pertaining to this compound

Direct and in-depth academic research specifically targeting this compound is limited. However, the existing body of knowledge on related pyrrole-2-carboxaldehydes and N-substituted pyrroles provides a clear roadmap for future research trajectories.

Current research primarily revolves around its availability as a chemical intermediate. Several chemical suppliers list this compound in their catalogs, indicating its utility in synthetic chemistry, likely as a building block for more complex molecules. Its synthesis would likely follow established methods for the N-alkylation of pyrrole-2-carboxaldehyde with a haloacetic acid derivative.

Future research trajectories are likely to focus on several key areas:

Novel Synthetic Methodologies: The development of efficient and scalable syntheses of this compound and its derivatives will be crucial for enabling further research.

Medicinal Chemistry Applications: Given the diverse biological activities of pyrrole derivatives, a primary research avenue will be the synthesis and biological evaluation of novel compounds derived from the this compound scaffold. This could involve the modification of the formyl group to generate imines, oximes, or other functional groups, as well as the derivatization of the carboxylic acid to form amides or esters.

Biological Screening: A thorough investigation of the biological activity profile of this compound is warranted. This would involve screening against a wide range of biological targets, including enzymes, receptors, and whole-cell assays, to identify potential therapeutic applications.

Materials Science: The pyrrole scaffold is also a component of conducting polymers. The functional groups present in this compound could be exploited for the development of novel functional materials with tailored electronic and physical properties.

The table below summarizes the key properties of this compound based on available data.

| Property | Value |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| CAS Number | 67451-42-7 |

Detailed Research Findings

While specific research on this compound is sparse, a review of the literature on analogous compounds provides valuable insights into its potential. A comprehensive 2018 review on 2-formylpyrrole natural products highlights the prevalence of this structural motif in molecules derived from the Maillard reaction of amines and sugars. rsc.org Many of these natural products exhibit interesting biological activities, including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects. rsc.org

For instance, the structurally related compound, 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid (PBA), has been isolated from various natural sources and has shown significant biological activity. rsc.org Studies have demonstrated its hepatoprotective effects at micromolar concentrations and its ability to increase peripheral blood flow in mice. rsc.org The presence of the free carboxylic acid was found to be important for its hepatoprotective activity. rsc.org

The synthesis of pyrrole-2-carboxaldehyde derivatives is a well-established area of organic chemistry. nih.gov Methods such as the Vilsmeier-Haack reaction are commonly employed to introduce the formyl group onto the pyrrole ring. The N-alkylation of the pyrrole nitrogen with an acetic acid derivative would be a straightforward subsequent step to arrive at the target compound.

The table below presents a comparison of this compound with a closely related, well-studied compound.

| Feature | This compound | 4-(2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid (PBA) |

| Molecular Formula | C₇H₇NO₃ | C₁₀H₁₃NO₄ |

| Key Functional Groups | Pyrrole, Formyl, Acetic Acid | Pyrrole, Formyl, Hydroxymethyl, Butanoic Acid |

| Reported Biological Activity | Not extensively studied | Hepatoprotective, Immunostimulatory |

| Source | Primarily synthetic intermediate | Natural product |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-formylpyrrol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-5-6-2-1-3-8(6)4-7(10)11/h1-3,5H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNKRZLHJSBDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499111 | |

| Record name | (2-Formyl-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67451-42-7 | |

| Record name | (2-Formyl-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Formyl 1h Pyrrol 1 Yl Acetic Acid

Synthetic Routes to the Core (2-Formyl-1H-Pyrrol-1-yl)Acetic Acid Structure

The construction of the this compound framework can be approached through several strategic pathways, each offering distinct advantages in terms of starting material availability and reaction conditions. Key methodologies include the adaptation of classical pyrrole (B145914) syntheses and the non-enzymatic browning reactions observed in nature.

Utilization of Clauson-Kaas and Vilsmeier Reactions

A prominent strategy for assembling N-substituted pyrroles is the Clauson-Kaas reaction. beilstein-journals.orgnih.gov This method involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran, which serves as a surrogate for a 1,4-dicarbonyl compound. acs.org To synthesize the this compound structure, one could envision a two-step process. First, glycine (B1666218) or its ester equivalent could be reacted with 2,5-dimethoxytetrahydrofuran (B146720) under acidic conditions to yield pyrrole-1-acetic acid or its corresponding ester. organic-chemistry.orgresearchgate.net The reaction is typically catalyzed by acids such as acetic acid or can be promoted by various other catalysts to improve yields and reaction times. beilstein-journals.org

Following the formation of the pyrrole-1-acetic acid moiety, the formyl group can be introduced at the C2 position of the pyrrole ring via the Vilsmeier-Haack reaction. organic-chemistry.orgchemistrysteps.com This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.com The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. ijpcbs.compharmaguideline.com The electrophilic substitution generally occurs preferentially at the C2 (α) position of the pyrrole ring due to the stabilizing effect of the nitrogen atom on the reaction intermediate. chemistrysteps.com Steric and electronic factors of substituents on the pyrrole nitrogen can influence the regioselectivity of the formylation. rsc.org

| Amine Substrate | Catalyst/Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| Various primary amines | Acetic acid | Reflux | N-substituted pyrroles | Good to excellent organic-chemistry.org |

| Aromatic and aliphatic amines | Iodine (catalytic) | Microwave, solvent-free | N-substituted pyrroles | Excellent nih.gov |

| Primary amines and sulfonamides | Iron(III) chloride (catalytic) | Water | N-substituted pyrroles | Good to excellent organic-chemistry.org |

Condensation Reactions Involving Amino Acids and Sugars

Nature provides a direct route to 2-formylpyrrole derivatives through the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars. nih.govrsc.org This reaction is responsible for the color and flavor of many cooked foods. researchgate.netsandiego.edu 2-Formylpyrroles are known to be products of the Maillard reaction, arising from the condensation of amines (from amino acids) and sugars. rsc.orgresearchgate.net

Specifically, the formation of γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid from the reaction of γ-aminobutyric acid (GABA) and glucose has been reported. mdpi.com This suggests a plausible pathway for the synthesis of this compound by reacting glycine with a suitable reducing sugar. The initial step involves the condensation of the amino group of the amino acid with the carbonyl group of the sugar to form a Schiff base, which then undergoes a series of cyclizations and dehydrations to form the aromatic pyrrole ring with a formyl group at the C2 position. rsc.org While this method offers a direct approach from readily available starting materials, controlling the complex cascade of reactions to achieve high yields of the desired product can be challenging. researchgate.net

| Amino Acid | Sugar | Resulting 2-Formylpyrrole Derivative | Reference |

|---|---|---|---|

| γ-Aminobutyric acid (GABA) | Glucose | γ-(2-Formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid | mdpi.com |

| Various amino acids | Reducing sugars | Various 2-formylpyrroles | rsc.orgresearchgate.net |

Strategies for Constructing the Pyrrole-1-Acetic Acid Moiety

The synthesis of the pyrrole-1-acetic acid backbone is a critical step that can be accomplished through various methods. The Paal-Knorr synthesis is a classic and versatile method for constructing pyrrole rings by reacting a 1,4-dicarbonyl compound with a primary amine. uctm.edu In the context of our target molecule, this would involve the reaction of a 1,4-dicarbonyl compound with glycine or a glycine ester.

Alternatively, N-alkylation of a pre-formed pyrrole ring is a common strategy. For instance, pyrrole itself or a 2-formylpyrrole can be N-alkylated with an acetic acid derivative such as ethyl bromoacetate (B1195939) in the presence of a base. This approach allows for the late-stage introduction of the acetic acid side chain. Other methodologies for the synthesis of pyrrole-2-acetic acid derivatives include radical aromatic substitution, the use of alkyl diazoacetate, and the Friedel-Crafts-reduction process involving ethoxalyl chloride. scispace.com

Derivatization and Functionalization of this compound

The presence of three distinct functional groups in this compound provides multiple avenues for further chemical transformations, making it a valuable building block in the synthesis of more complex molecules.

Esterification and Carboxylic Acid Modifications

The carboxylic acid group of this compound can undergo a variety of standard transformations. Esterification is a common modification, which can be achieved through Fischer esterification by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. openstax.org For example, the synthesis of methyl 2-((3-cyano-5-aryl-1H-pyrrol-2-yl)thio)acetates has been accomplished by refluxing the corresponding carboxylic acids in methanol (B129727) with a catalytic amount of sulfuric acid. nih.gov This methodology is directly applicable to this compound.

Beyond esterification, the carboxylic acid can be converted to other functional groups such as acid chlorides, amides, and anhydrides. openstax.org Treatment with thionyl chloride (SOCl₂) can convert the carboxylic acid to the more reactive acid chloride, which can then be reacted with various nucleophiles to form a wide range of derivatives. openstax.org These modifications are crucial for incorporating the pyrrole moiety into larger molecular architectures, such as peptides or polymers.

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester | openstax.orgnih.gov |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Acid Chloride | openstax.org |

| Amide Formation | Amine, Coupling agent or via acid chloride | Amide | openstax.org |

Modifications and Substitutions on the Pyrrole Ring System

The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. pharmaguideline.com The existing 2-formyl and 1-acetic acid substituents will direct incoming electrophiles to the remaining unsubstituted positions (C3, C4, and C5). The formyl group at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, particularly at the C3 and C5 positions. However, the nitrogen atom's lone pair still renders the ring activated compared to benzene.

Further electrophilic substitutions, such as nitration, halogenation, or sulfonation, could potentially be achieved, although the reaction conditions would need to be carefully controlled to avoid decomposition and to manage the regioselectivity. For instance, Vilsmeier-Haack formylation of a 1-substituted pyrrole can sometimes lead to substitution at the C3 (β) position, depending on the steric and electronic nature of the N-substituent. rsc.org Additionally, the formyl group itself can undergo reactions typical of aldehydes, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine, further expanding the synthetic utility of this versatile scaffold. The synthesis of 2-formyl pyrroles from 2-thionoester pyrroles via reduction with Raney Nickel has also been reported, offering another route for modification. nih.gov

Formation of Lactone and Hydrazone Derivatives

The core structure of this compound lends itself to the synthesis of various heterocyclic derivatives, notably lactones and hydrazones.

Lactone Formation: Lactone derivatives of 2-formyl-1H-pyrrol-1-yl)acetic acid are found in nature and have been targets of chemical synthesis. A pyrrole-2-carbaldehyde featuring a five-membered lactone ring at the N-position has been isolated from Pisum sativum seedlings. nih.govrsc.org This natural product, 5-(Hydroxymethyl)-1-[(R)-tetrahydro-2′-oxofur-3′-yl)-1H-pyrrole-2-carbaldehyde, was found to override hormonally induced cellular arrest in plant tissues. rsc.org Another naturally occurring lactone, 2-(5-hydroxymethyl-2-formyl-1-yl) α-methyl-acetic acid lactone, was isolated from the fruit of Capparis spinosa. nih.gov

A targeted synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone has been achieved in a multi-step process starting from L-alanine. researchgate.net This route highlights the strategic construction of the pyrrole ring and subsequent modifications to yield the final lactone. The key steps involved a Clauson-Kaas reaction to form the pyrrole ring, followed by a Vilsmeier reaction for formylation, and ultimately an intramolecular transesterification to form the lactone ring. researchgate.net

Below is a table summarizing the synthetic sequence for 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone. researchgate.net

| Step | Reaction Type | Key Reagents | Outcome |

| 1 | Esterification | SOCl₂, EtOH | L-alanine ethyl ester |

| 2 | Clauson-Kaas Reaction | 2,5-dimethoxytetrahydrofuran, NaOAc, AcOH | Ethyl 2-(1H-pyrrol-1-yl)propanoate |

| 3 | Vilsmeier Reaction | POCl₃, DMF | Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate |

| 4 | Hydroxymethylation | Paraformaldehyde, H₂O | Ethyl 2-(2-formyl-5-hydroxymethyl-1H-pyrrol-1-yl)propanoate |

| 5 | Reduction | LiAlH₄ | 2-(1-(2-hydroxypropyl)-1H-pyrrol-2-yl)methanol |

| 6 | Transesterification | Catalytic conditions | 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone |

Hydrazone Formation: Hydrazones are a significant class of derivatives synthesized from the formyl group of pyrrole-2-carboxaldehydes. nih.govdergipark.org.tr The general synthesis involves the condensation reaction between a hydrazide and an aldehyde or ketone. dergipark.org.tr Specifically, novel pyrrole hydrazones have been synthesized by reacting N-pyrrolylcarbohydrazide with various substituted pyrrole aldehydes. nih.gov This reaction is typically carried out in glacial acetic acid, which serves as both a solvent and a catalyst, with the mixture being heated to drive the reaction to completion. nih.gov

The formation of hydrazones is not limited to simple pyrrole aldehydes. A ligand system was synthesized using pyrrole-2-carbaldehyde and ferrocenecarboxylic acid hydrazide, demonstrating the versatility of the formyl group in forming complex structures. researchgate.net The resulting hydrazones can exist in keto-enol tautomeric forms and are studied for their coordination chemistry with transition metals. dergipark.org.trresearchgate.net

Chiral Synthesis and Enantioselective Approaches

Achieving stereochemical control is crucial when synthesizing biologically active molecules. For derivatives of this compound, chiral synthesis often relies on the use of enantiomerically pure starting materials.

The Ugi four-component reaction (Ugi-4CR) is a powerful method for rapidly generating molecular complexity from an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org This reaction is highly valuable for creating libraries of peptide-like molecules. researchgate.net While the Ugi reaction has been applied to pyrrole-containing aldehydes, specific examples detailing asymmetric Ugi reactions utilizing chiral (2-formyl-1H-pyrrol-1-yl)acetic acids as one of the core components are not extensively documented in the surveyed literature. beilstein-journals.orgresearchgate.net However, the principles of asymmetric multicomponent reactions suggest that using a chiral, enantiomerically pure starting material, such as a chiral acid or amine, can induce diastereoselectivity in the final product. researchgate.net The use of so-called convertible isocyanides in Ugi reactions further expands their utility, allowing for post-condensation transformations of the amide moiety into acids or esters, which can then be used in subsequent synthetic steps. beilstein-journals.org

A primary strategy for achieving stereochemical control in the synthesis of this compound derivatives is to begin with a chiral precursor. This approach ensures that the desired stereochemistry is incorporated into the molecule from the outset.

A clear example is the synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone, which started from the naturally occurring amino acid L-alanine. researchgate.net By using L-alanine, the stereocenter in the propionic acid side chain attached to the pyrrole nitrogen was pre-determined. Similarly, the absolute configuration of the naturally isolated lactone derivative from Pisum sativum, which corresponds to D-homoserine lactone, was definitively confirmed through its total synthesis, underscoring the importance of synthetic routes in verifying the stereochemistry of complex natural products. rsc.org

The following table outlines approaches to stereochemical control.

| Approach | Example Compound | Chiral Precursor | Key Outcome |

| Chiral Pool Synthesis | 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone | L-alanine | Control of stereocenter on the N-acetic acid side chain. researchgate.net |

| Total Synthesis Confirmation | 5-(Hydroxymethyl)-1-[(R)-tetrahydro-2′-oxofur-3′-yl)-1H-pyrrole-2-carbaldehyde | D-homoserine | Confirmation of the absolute configuration of the natural product. rsc.org |

Catalytic Conditions in Synthetic Processes

The synthesis of this compound and its derivatives employs a range of catalytic conditions to facilitate key transformations such as ring formation, functional group introduction, and condensation reactions.

Acid catalysis is frequently employed. The chemical condensation of glucose and alkylamines to produce N-substituted-5-methoxymethyl-2-formyl-pyrroles can be catalyzed by acetic acid. nih.gov In the synthesis of methyl esters from their corresponding carboxylic acids, a catalytic amount of sulfuric acid is effective when refluxing in methanol. nih.gov

Alkaline and base catalysts are also utilized. The synthesis of a 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde intermediate involves a substitution reaction under the action of an alkaline catalyst. google.com In the Clauson-Kaas pyrrole synthesis, a mixture of sodium acetate (B1210297) in acetic acid provides the necessary buffered conditions for the reaction between an amine and 2,5-dimethoxytetrahydrofuran. researchgate.net

Phase-transfer catalysis (PTC) offers a method for reacting reagents that are in different phases. The synthesis of [(3-cyano-5-aryl-1H-pyrrol-2-yl)sulfanyl]acetic acids was achieved using tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst, which facilitates the continuous introduction of anions from the aqueous phase into the organic phase. nih.gov

Heterogeneous catalysts play a role in hydrogenation and cyclization reactions. A process for creating a pyrrole aldehyde involves a hydrogenation cyclization step catalyzed by an HZSM-5 molecular sieve and a Palladium-on-carbon (Pd-C) catalyst. google.com

The table below summarizes various catalytic conditions used in the synthesis of pyrrole derivatives.

| Catalyst Type | Specific Catalyst(s) | Reaction Type | Reference |

| Acid | Acetic Acid | Pyrrole formation (condensation) | nih.gov |

| Acid | Sulfuric Acid | Esterification | nih.gov |

| Base/Buffer | Sodium Acetate in Acetic Acid | Clauson-Kaas pyrrole synthesis | researchgate.net |

| Alkaline | General Alkaline Catalyst | Substitution | google.com |

| Phase-Transfer | Tetrabutylammonium Bromide (TBAB) | Thioether formation | nih.gov |

| Heterogeneous | HZSM-5 Molecular Sieve, Pd-C | Hydrogenation / Cyclization | google.com |

Biosynthetic Origins and Natural Occurrence of 2 Formyl 1h Pyrrol 1 Yl Acetic Acid Derivatives

Formation via Non-Enzymatic Maillard Reactions of Amines and Sugars

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars, typically in the presence of heat. numberanalytics.comwikipedia.org This reaction is responsible for the characteristic flavors, aromas, and colors of many cooked foods. wikipedia.org Pyrrole-2-carbaldehyde derivatives, including those with an acetic acid moiety, are known products of the Maillard reaction. researchgate.netrsc.org

The formation process begins with the condensation of a carbonyl group from a reducing sugar (like glucose) and the amino group of an amino acid. wikipedia.org This initial step forms an unstable glycosylamine, which then undergoes an Amadori rearrangement to form a ketosamine. wikipedia.org Subsequent reactions, including dehydration, fragmentation, and cyclization, can lead to the formation of a wide array of compounds, including pyrrole (B145914) derivatives. biocyclopedia.comnih.gov Specifically, the interaction between sugars and amino acids like glycine (B1666218) can lead to the formation of (2-formyl-1H-pyrrol-1-yl)acetic acid. dss.go.th The reaction is influenced by factors such as temperature, pH, and the specific types of sugars and amino acids involved. biocyclopedia.com Pentoses are generally more reactive than hexoses in this process. biocyclopedia.com

Isolation from Fungal Sources as Pyrrole Alkaloids

Pyrrole alkaloids, including derivatives of this compound, have been isolated from several species of fungi. These compounds are considered secondary metabolites, produced by the fungi but not essential for their primary growth and development.

Research on the fruiting bodies of the edible mushroom Leccinum extremiorientale has led to the isolation of a new pyrrole alkaloid, 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid. researchgate.netresearchgate.net Alongside this novel compound, two other known derivatives were also identified. nih.govresearchgate.netresearchgate.net

Similarly, the edible mushroom Basidiomycetes-X (also known as Echigoshirayukidake) has been found to contain several pyrrole alkaloid derivatives. scilit.commdpi.com While the specific this compound has not been explicitly reported, closely related structures such as 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanoic acid have been identified as major components. mdpi.comresearchgate.netnih.gov

While specific searches for this compound in Mycena haematopus did not yield direct results, the broader class of pyrrole alkaloids is known to occur in fungi. In the edible mushroom Grifola frondosa (Maitake), a number of pyrrole alkaloids have been identified for the first time, demonstrating potent biological activities. capes.gov.brresearchgate.netfao.org These findings suggest that various fungal species are a rich source of diverse pyrrole-containing natural products. nih.govresearchgate.net

Isolation from Plant Sources as Natural Metabolites

In addition to their formation via cooking processes and fungal biosynthesis, derivatives of this compound have been detected as natural metabolites in a range of plant species.

The thermally processed roots of Aconitum japonicum, used in traditional medicine, have been found to contain 4-(2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid (PBA), a closely related derivative. rsc.org This highlights that processing of plant material can lead to the formation of these compounds.

Polygonatum sibiricum is another medicinal plant from which a variety of bioactive compounds have been isolated, including alkaloids, flavonoids, and polysaccharides. mdpi.comnih.gov While the specific target compound of this article is not explicitly mentioned in the search results, the processing of P. sibiricum involves steaming and drying, which can induce the Maillard reaction, leading to the formation of compounds like 5-hydroxymethylfurfural (B1680220) (5-HMF). mdpi.com Given that both pyrroles and furans can originate from sugar-amine reactions, the presence of related compounds is plausible.

The fruits of Capparis spinosa (caper) have been shown to contain a variety of furan (B31954) and pyrrole derivatives. researchgate.netfrontiersin.org Among them are compounds like 2-(5-hydroxymethyl-2-formylpyrrol-1-yl) propionic acid lactone. frontiersin.orgcore.ac.uk

The fruit of Lycium chinense (goji berry) is known to contain a diverse array of chemical constituents, including alkaloids and flavonoids. scispace.comresearchgate.netnih.gov Notably, three pyrrole derivatives have been identified as constituents of the fruit, alongside carotenoids and other metabolites. wikipedia.org

Interactive Data Tables

Table 1: Natural Fungal Sources of this compound Derivatives

| Fungal Species | Derivative(s) Identified | Reference(s) |

|---|---|---|

| Leccinum extremiorientale | 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid; 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid; 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid | researchgate.netresearchgate.net |

| Basidiomycetes-X | 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanoic acid; 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanamide | mdpi.comresearchgate.net |

Table 2: Natural Plant Sources of this compound Derivatives

| Plant Species | Part of Plant | Derivative(s) Identified | Reference(s) |

|---|---|---|---|

| Aconitum japonicum | Processed Root | 4-(2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid | rsc.org |

| Capparis spinosa | Fruit | 2-(5-hydroxymethyl-2-formylpyrrol-1-yl) propionic acid lactone | frontiersin.orgcore.ac.uk |

Mentioned Compounds

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid |

| 2-(5-hydroxymethyl-2-formylpyrrol-1-yl) propionic acid lactone |

| 4-(2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid (PBA) |

| 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanamide |

| 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid |

| 5-hydroxymethylfurfural (5-HMF) |

| Fructose |

| Glucose |

| Glycine |

| Pyrraline |

Identification in Pisum sativum, Aralia continentalis, and Alhagi sparsifolia

Derivatives of this compound have been identified in a variety of plant species, highlighting their presence in the plant kingdom.

In the case of Pisum sativum (pea), a pyrrole-2-carboxaldehyde derivative featuring a five-membered lactone at the N-position has been isolated from the root. nih.gov Spectroscopic analysis confirmed the structure of this compound, which has been shown to act as a specific regulator of trigonelline-induced G2 arrest. nih.gov

From the roots of Aralia continentalis , a methanol (B129727) extract yielded several compounds, including 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid. nih.gov This compound was isolated from the hexane (B92381) fraction of the extract and its structure was determined through spectroscopic analyses. nih.gov It demonstrated moderate inhibitory activity against rat lens aldose reductase (RLAR). nih.gov

Two pyrrole-2-carboxaldehyde derivatives have been isolated from Alhagi sparsifolia . nih.gov These compounds are identified as pyrrolezanthine and a methyl-ether derivative of it. nih.gov

The following table summarizes the this compound derivatives found in these plant species.

| Plant Species | Compound/Derivative Name | Method of Identification |

| Pisum saticum | Pyrrole-2-carboxaldehyde with a five-membered lactone at the N-position | Spectroscopic analyses |

| Aralia continentalis | 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid | Spectroscopic analyses |

| Alhagi sparsifolia | Pyrrolezanthine and its methyl-ether derivative | Not specified in the source |

Occurrence in Processed and Fermented Products (e.g., Baijiu)

Beyond their natural occurrence in plants, derivatives of this compound are also found in processed and fermented products, where they can contribute to the flavor and aroma profile.

A notable example is the identification of a novel derivative, 6-(2-formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid, in soy sauce aroma-type Chinese Baijiu. nih.govresearchgate.net This compound was identified as a key contributor to the retronasal burnt aroma of this traditional Chinese liquor. nih.govresearchgate.net Its identification was achieved through a combination of high-performance liquid chromatography (HPLC) separation and taste dilution analysis, with its structure confirmed by high-resolution mass spectrometry and 1D/2D nuclear magnetic resonance. nih.govresearchgate.net

The table below details the findings regarding this compound in Chinese Baijiu.

| Product | Compound Name | Concentration Range | Aroma Contribution |

| Soy sauce aroma-type Chinese Baijiu | 6-(2-formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid | <3.8 μg/L to 224.2 μg/L | Retronasal burnt aroma |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of (2-formyl-1H-pyrrol-1-yl)acetic acid in solution. Through one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to identify all proton and carbon environments and their spatial relationships.

One-dimensional NMR provides fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The pyrrole (B145914) ring protons typically appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing formyl group and the N-acetic acid substituent. The methylene (B1212753) protons of the acetic acid group will appear as a singlet, and the aldehyde proton will be a highly deshielded singlet. The carboxylic acid proton often presents as a broad singlet, its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The spectrum will feature two carbonyl carbon signals at the downfield end, corresponding to the aldehyde and the carboxylic acid. The carbons of the pyrrole ring will resonate in the aromatic region, and the methylene carbon of the acetic acid moiety will appear further upfield. The chemical shifts for analogous structures like pyrrole-2-carboxaldehyde and pyrrole-2-carboxylic acid provide a basis for assigning the signals of the title compound. nih.govchemicalbook.comchemicalbook.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -COOH | 10.0 - 12.0 (broad s) | 170.0 - 175.0 |

| -CHO | 9.5 - 9.7 (s) | 180.0 - 185.0 |

| -CH₂- | 4.8 - 5.2 (s) | 50.0 - 55.0 |

| Pyrrole H-3 | 6.3 - 6.5 (dd) | 110.0 - 115.0 |

| Pyrrole H-4 | 6.1 - 6.3 (dd) | 112.0 - 117.0 |

| Pyrrole H-5 | 7.0 - 7.2 (dd) | 125.0 - 130.0 |

| Pyrrole C-2 | --- | 135.0 - 140.0 |

| Pyrrole C-5 | --- | 125.0 - 130.0 |

Note: Predicted values are based on data from analogous compounds and general chemical shift principles. Actual values may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the pyrrole ring (H-3, H-4, and H-5), confirming their sequence.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. The spectrum would show cross-peaks connecting H-3 to C-3, H-4 to C-4, H-5 to C-5, and the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps piece together the entire molecular structure. Key expected correlations include:

The aldehyde proton (-CHO) to the pyrrole C-2 and C-3.

The methylene protons (-CH₂-) to the pyrrole C-2 and C-5, as well as to the carboxyl carbon (-COOH).

The pyrrole H-5 to the methylene carbon and C-2.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS): This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula. For this compound (C₇H₇NO₃), HR-MS would confirm the molecular weight of 153.0426 g/mol . chemscene.com

Electron Ionization Mass Spectrometry (EI-MS): EI-MS involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule. Based on the structure and data from related compounds like 1-ethyl-2-formylpyrrole, key fragmentation pathways would likely include: nist.gov

Loss of the carboxyl group (-COOH, 45 Da).

Loss of the entire acetic acid side chain (-CH₂COOH, 59 Da).

Cleavage of the formyl group (-CHO, 29 Da).

Interactive Table: Predicted Key EI-MS Fragments

| m/z Value | Proposed Fragment Ion |

| 153 | [M]⁺ (Molecular Ion) |

| 124 | [M - CHO]⁺ |

| 108 | [M - COOH]⁺ |

| 94 | [M - CH₂COOH]⁺ (Pyrrole-2-carboxaldehyde radical cation) |

| 66 | [C₄H₄N]⁺ (Pyrrole ring fragment) |

ESI is a soft ionization technique that is particularly useful for polar molecules like carboxylic acids, causing minimal fragmentation. und.edu When coupled with a Time-of-Flight (TOF) analyzer, it provides high-resolution mass data. In positive ion mode, the expected primary ion would be the protonated molecule [M+H]⁺ at m/z 154.0499. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 152.0353 would be observed. The high mass accuracy of ESI-TOF-MS allows for confident confirmation of the elemental composition. und.edu

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. It is exceptionally useful for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding. researchgate.net

The IR spectrum of this compound would be characterized by several key absorption bands:

O-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

C-H Stretch: Aromatic C-H stretches from the pyrrole ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methylene group would be just below 3000 cm⁻¹.

C=O Stretch: Two distinct carbonyl stretching bands are predicted. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹. The aldehyde C=O stretch is expected at a slightly lower wavenumber, around 1660-1680 cm⁻¹, due to conjugation with the pyrrole ring. The presence of two distinct peaks in this region is a strong indicator of the two different carbonyl environments. mdpi.com

C-N and C-C Stretches: Vibrations associated with the pyrrole ring C-N and C-C bonds would be found in the 1400-1600 cm⁻¹ region.

Interactive Table: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H stretch (acid) | 2500 - 3300 | Strong, Broad |

| C-H stretch (aromatic) | 3050 - 3150 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium |

| C=O stretch (acid) | 1700 - 1725 | Strong |

| C=O stretch (aldehyde) | 1660 - 1680 | Strong |

| C=C/C-N stretch (ring) | 1400 - 1600 | Medium-Strong |

Note: These predictions are based on typical frequency ranges for the specified functional groups. researchgate.netmdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its constituent parts: the carboxylic acid group, the aldehyde group, and the pyrrole ring.

The most prominent features in the spectrum are associated with the carbonyl (C=O) and hydroxyl (O-H) groups of the carboxylic acid moiety. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The spectrum also displays two strong carbonyl stretching bands. The C=O stretch of the carboxylic acid typically appears around 1700-1725 cm⁻¹, while the aldehyde C=O stretch is observed at a slightly lower frequency, generally in the 1660-1680 cm⁻¹ range, due to conjugation with the pyrrole ring.

Vibrations associated with the pyrrole ring also give rise to characteristic peaks. These include C-H stretching vibrations above 3100 cm⁻¹, C=C stretching bands in the 1400-1550 cm⁻¹ region, and N-H bending vibrations. The aliphatic C-H stretching of the acetic acid methylene group (-CH₂-) would be expected in the 2850-2960 cm⁻¹ range.

Table 1: Characteristic IR Absorption Bands for this compound Data inferred from characteristic functional group frequencies and spectra of related compounds like pyrrole-2-carboxylic acid. chemicalbook.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |

| Aldehyde | C=O stretch | 1660-1680 | Strong |

| Pyrrole Ring | Aromatic C-H stretch | > 3100 | Medium |

| Acetic Acid Moiety | Aliphatic C-H stretch | 2850-2960 | Medium-Weak |

| Pyrrole Ring | C=C stretch | 1400-1550 | Medium |

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to IR spectroscopy for the structural elucidation of this compound. While specific Raman data for this exact compound is not widely published, the expected spectrum can be inferred from analyses of related structures such as pyrrole-2-carboxylic acid. chemicalbook.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

X-ray Crystallographic Analysis for Solid-State Structural Confirmation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound (CAS 67451-42-7) is not publicly documented in the reviewed literature, this technique would provide unequivocal confirmation of its molecular structure. sinfoochem.com

An X-ray crystallographic analysis would yield precise data on bond lengths, bond angles, and torsion angles. For instance, it would confirm the planarity of the pyrrole ring and determine the relative orientation of the formyl and acetic acid substituents. In the solid state, it is expected that the carboxylic acid groups would form intermolecular hydrogen bonds, likely creating dimeric structures, which this analysis would detail with high precision. The analysis also provides fundamental crystallographic information such as the crystal system, space group, and unit cell dimensions.

Chromatographic Techniques in Isolation, Purification, and Analysis

Chromatographic methods are indispensable for the isolation, purification, and quantitative analysis of this compound and its related impurities.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound and quantifying it in various mixtures. A reverse-phase HPLC (RP-HPLC) method is typically employed for this type of polar, acidic compound. sielc.com

The separation is commonly achieved on a C18 stationary phase. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, often with an acidic pH to suppress the ionization of the carboxylic acid group and ensure good peak shape. researchgate.netpensoft.net For instance, a mobile phase containing acetonitrile and water with a small amount of phosphoric or formic acid is effective. sielc.com Detection is typically performed using a UV/VIS detector at a wavelength where the pyrrole chromophore exhibits strong absorbance, such as 225 nm. pensoft.net This method can be validated according to ICH guidelines to ensure its suitability for quality control. researchgate.netpensoft.net

Table 2: Typical RP-HPLC Parameters for Analysis

| Parameter | Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Acidified Water (e.g., pH 3 Phosphate Buffer) |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.0 mL/min |

| Temperature | 30 °C |

| Detection | UV at ~225 nm |

| Parameters are based on methods developed for structurally similar pyrrole derivatives. researchgate.netpensoft.net |

For the preparative isolation and purification of this compound, column chromatography is the standard technique, while Thin-Layer Chromatography (TLC) is used for rapid analysis and monitoring the progress of reactions and separations. rsc.orgnih.gov

Both techniques typically utilize silica (B1680970) gel as the stationary phase due to the polar nature of the compound. The mobile phase, or eluent, is a mixture of solvents, commonly a less polar solvent like hexanes or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297). rsc.org The polarity of the eluent is carefully optimized to achieve effective separation of the target compound from impurities; increasing the proportion of ethyl acetate increases the eluent's polarity, causing the compound to move faster. For acidic compounds like this one, a small amount of acetic or formic acid is sometimes added to the eluent to reduce "tailing" of the spots on the TLC plate or peaks in the column elution profile. orgsyn.org

On a TLC plate, the compound's position is reported as a retention factor (Rf), and spots are visualized under UV light or by using a chemical stain like potassium permanganate. rsc.org In column chromatography, fractions are collected and analyzed by TLC to identify those containing the pure product. orgsyn.org

Biological Activities and Mechanistic Investigations of 2 Formyl 1h Pyrrol 1 Yl Acetic Acid and Analogues in Vitro and Non Human in Vivo Studies

Aldose Reductase Enzyme Inhibition and Anti-Glycation Mechanisms

The inhibition of the aldose reductase (AR) enzyme is a significant therapeutic strategy for managing chronic diabetic complications. nih.gov This enzyme is pivotal in the polyol pathway, where it catalyzes the reduction of glucose to sorbitol. nih.gov Under hyperglycemic conditions, this pathway's hyperactivity leads to sorbitol accumulation, cellular stress, and the pathogenesis of diabetic neuropathy, nephropathy, and cataracts. nih.govnih.gov

Beyond direct enzyme inhibition, certain pyrrole (B145914) derivatives exhibit dual functionality by also interfering with the non-enzymatic glycation of proteins. researchgate.net The glycation process, which leads to the formation of advanced glycation end-products (AGEs), is a key contributor to diabetic complications. nih.gov An analogue, [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, has been shown to inhibit both aldose reductase and the protein glycation process in vitro. researchgate.net This dual-action mechanism suggests that such compounds could offer a more comprehensive approach to mitigating the pathological consequences of diabetes. nih.gov

Selected pyrrol-1-yl-acetic acid derivatives were evaluated for their ability to prevent the oxidative modification of serum albumin in an in vitro glycation model, where they showed considerable activity, comparable to the known inhibitor trolox. nih.gov

Antimicrobial Properties

The pyrrole scaffold is a core component of numerous compounds exhibiting a broad spectrum of antimicrobial activities. Research into (2-formyl-1H-pyrrol-1-yl)acetic acid and its analogues has revealed potential applications against various pathogens.

Antibacterial Activity

Analogues of this compound have demonstrated notable antibacterial properties. For instance, 1H-pyrrole-2,5-dicarboxylic acid, isolated from an endophytic fungus, acts as a quorum sensing (QS) inhibitor against Pseudomonas aeruginosa. mdpi.commdpi.com By disrupting QS, this compound reduces the production of virulence factors and inhibits biofilm formation, thereby increasing the pathogen's susceptibility to conventional antibiotics like gentamycin and piperacillin. mdpi.commdpi.com Other studies have synthesized series of pyrrole-2-carboxamide derivatives that show potent activity against Gram-negative bacterial strains, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. scirp.org Specifically, certain carboxamides were highly effective against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. scirp.org

Table 1: Antibacterial Activity of Selected Pyrrole Analogues

| Compound/Analogue | Target Organism(s) | Observed Effect | Reference(s) |

| 1H-Pyrrole-2,5-dicarboxylic acid | Pseudomonas aeruginosa | Quorum sensing inhibition, reduced virulence factor production, biofilm inhibition. | mdpi.com, mdpi.com |

| Pyrrole-2-carboxamide derivatives | Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa | MIC values ranging from 1.02-6.35 µg/mL. | scirp.org |

| 3-Pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid hydrazides | Gram-positive and Gram-negative bacteria | General antibacterial properties. | pensoft.net |

Antifungal Activity

The antifungal potential of pyrrole derivatives has also been extensively investigated. A variety of synthetic pyrroles and fused pyrrole systems have been developed and tested against pathogenic fungi. mdpi.com Aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane derivatives, for example, have shown significant in vitro activity against Candida albicans and other Candida species. The compound 2,4-dichlorophenyl-1-allyl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane was identified as a particularly potent derivative, with its activity being comparable to ketoconazole. Furthermore, novel pyrrole esters have demonstrated outstanding activity against several plant pathogenic fungi, including Rhizoctonia solani, with EC50 values as low as 0.0200 mg/mL. nih.gov

Table 2: Antifungal Activity of Selected Pyrrole Analogues

| Compound/Analogue | Target Organism(s) | Observed Effect | Reference(s) |

| 2,4-Dichlorophenyl-1-allyl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane | Candida albicans, Candida spp. | Potent antifungal activity, comparable to ketoconazole. | |

| Novel Pyrrole Esters | Rhizoctonia solani, Fusarium graminearum, Fusarium oxysporum | High inhibitory rates; EC50 value of 0.0200 mg/mL against R. solani. | nih.gov |

| Sulfonamide-containing pyrroles | Various fungi | Remarkable antifungal activity compared to mycostatine. |

Antitubercular Activity

Several classes of pyrrole derivatives have emerged as promising candidates for the treatment of tuberculosis. Pyrrole-2-carboxamides, designed as inhibitors of the mycobacterial membrane protein MmpL3, have shown potent anti-tuberculosis activity with MIC values often below 0.016 µg/mL against Mycobacterium tuberculosis. unina.it These compounds demonstrated efficacy against drug-resistant strains and low cytotoxicity. unina.it Additionally, 1,2,3,5-tetrasubstituted pyrrolyl-N-acetic acid derivatives have been synthesized and evaluated for their anti-mycobacterial activity. Other research has focused on pyrrolyl pyrazoline carbaldehydes as inhibitors of the enoyl-ACP reductase (InhA), an essential enzyme in mycobacterial fatty acid biosynthesis, with some compounds showing good activity with MIC values as low as 3.125 µg/mL. researchgate.net

Antiproliferative and Cytotoxic Effects on Defined Cell Lines

The pyrrole nucleus is a key pharmacophore in a variety of compounds with demonstrated antiproliferative and cytotoxic activities against cancer cell lines. While direct studies on this compound are limited, numerous analogues have been synthesized and evaluated.

Derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid have shown promise. nih.gov For example, certain carbonitrile derivatives of this class displayed moderate to high antiproliferative activity against human cancer cell lines such as lung (H1299, A549), colon (HT-29), and breast (MDA-MB-231). nih.gov

Novel pyrrole hydrazones have also been investigated, with one compound showing selective and very good antiproliferative activity against human melanoma cells (SH-4), with an IC50 value of 44.63 ± 3.51 µM. researchgate.net The cytotoxic mechanism of this compound was correlated with its ability to induce apoptosis and cause cell cycle arrest in the S phase. researchgate.net

Furthermore, a broad range of pyrrole and fused pyrrole derivatives have been tested against hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and pancreatic cancer (Panc-1) cell lines, with several compounds showing promising activity. nih.gov Another study on new pyrrole derivatives found dose- and time-dependent cytotoxic effects, particularly against the LoVo colon cancer cell line. unina.it

Table 3: Antiproliferative and Cytotoxic Activity of Selected Pyrrole Analogues

| Compound Class/Analogue | Cell Line(s) | Activity (IC50) | Mechanism of Action | Reference(s) |

| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile derivative | H1299 (Lung), HT-29 (Colon) | 25.4 µM, 19.6 µM | Not specified | nih.gov |

| Pyrrole Hydrazone derivative (1C) | SH-4 (Melanoma) | 44.63 ± 3.51 µM | Apoptosis induction, S-phase cell cycle arrest | researchgate.net |

| Pyrrolo[2,3-d]pyrimidine derivative (10a) | PC3 (Prostate) | 0.19 µM | Apoptosis induction | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative (9e) | A549 (Lung) | 4.55 µM | Apoptosis induction, G0/G1 phase cell cycle arrest | nih.gov |

| Novel Pyrrole derivatives (4a, 4d) | LoVo (Colon) | Dose-dependent cytotoxicity | Not specified | unina.it |

Anti-inflammatory Potential and Associated Cellular Pathways

Pyrrole-containing structures are central to several non-steroidal anti-inflammatory drugs (NSAIDs), including tolmetin (B1215870) and ketorolac, highlighting the scaffold's importance in developing anti-inflammatory agents. These compounds typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins (B1171923).

Analogues of this compound have been investigated as inhibitors of both COX-1 and COX-2. nih.gov Certain pyrrole carboxylic acid derivatives containing an acetic acid group at position 1 showed high activity against both enzymes, with IC50 values indicating greater potency than the reference drug celecoxib (B62257) against COX-2. nih.gov The design of dual COX-2/lipoxygenase (LOX) inhibitors is another strategy, as this approach can prevent the release of both prostaglandins and leukotrienes, potentially offering a safer alternative to traditional NSAIDs.

The anti-inflammatory mechanisms of pyrrole derivatives also involve the modulation of pro-inflammatory cytokines. One study investigated a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, in a carrageenan-induced paw edema model in rats. After 14 days of administration, the compound significantly inhibited paw edema. In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with this compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α while markedly increasing the anti-inflammatory cytokine TGF-β1, suggesting a potent immunomodulatory effect.

Antioxidant Activities and Radical Scavenging Capabilities

The 2-formylpyrrole structural motif, a core component of this compound, is frequently associated with notable antioxidant and radical scavenging properties. researchgate.net This class of compounds, often formed through Maillard reactions between amines and sugars, has demonstrated significant potential in mitigating oxidative stress in various in vitro models. researchgate.net While direct studies on this compound are limited, research on its analogues provides substantial insight into the antioxidant capabilities of this chemical family.

A study on pyrrole derivatives isolated from the fungus Xylaria nigripes revealed moderate to strong antioxidant effects. nih.gov Specifically, these compounds protected rat vascular smooth muscle cells from oxidative stress induced by t-butyl hydroperoxide, attenuating cell death in a concentration-dependent manner. nih.gov Further research into synthetic pyrrole-containing compounds, such as pyrrole–chalcone derivatives and pyrrolylcarnosine, has also highlighted their ability to alleviate oxidative stress and scavenge free radicals. nih.gov

The table below summarizes the observed antioxidant activities for several 2-formylpyrrole analogues.

| Compound/Derivative Class | Assay / Model | Observed Activity |

| 2-Formylpyrroles from Xylaria nigripes | t-butyl hydroperoxide-induced oxidative stress in A7r5 cells | Attenuated cell death in a concentration-dependent manner. nih.gov |

| Pyrrolylcarnosine | Chemical antioxidant models | Exhibited high antioxidant activity. nih.gov |

| Pyrrole-based hydrazide (vh0) | DPPH and ABTS radical scavenging assays | Displayed radical-scavenging properties. mdpi.com |

| Polysubstituted 3-hydroxy-3-pyrroline-2-one (Analogue 4b) | DPPH assay; Quantum chemistry calculations | Identified as a promising radical scavenger, effective against HO• radicals. researchgate.net |

| Various Pyrrole Derivatives | QSAR analysis of O₂•⁻, •OH, and DPPH• scavenging | Activity correlated with specific steric and electronic molecular properties. mdpi.com |

**5.6. Other Biological Modulations

Analogues of this compound have demonstrated promising neuroprotective activities in several in vitro studies. The general 2-formylpyrrole scaffold is of considerable interest in neurobiology. nih.gov Research on pyrrole alkaloids from mushrooms has identified specific compounds with protective effects against neurotoxicity. For example, 2-[2-Formyl-5-(methoxymethyl)-1H-pyrrole-1-yl]propanoate, a close structural analogue of the target compound, exhibited mild neuroprotective activity against hydrogen peroxide (H₂O₂)-induced damage. scispace.com

Other studies have reinforced these findings. Two other 2-formylpyrrole compounds isolated from bolete mushrooms were found to protect against toxicity induced by amyloid-beta peptide (Aβ₂₅₋₃₅) and H₂O₂. researchgate.net Synthetic pyrrole derivatives have also been developed as potential multi-target agents for Alzheimer's disease. mdpi.com A novel conjugate compound, pyrrolylcarnosine, demonstrated a significant neuroprotective effect against oxidative stress in differentiated human neuroblastoma SH-SY5Y cells, increasing cell viability and protecting them from cell death. nih.gov These findings collectively suggest that the pyrrole core structure, as present in this compound, is a promising pharmacophore for the development of neuroprotective agents.

Inhibition of pancreatic lipase (B570770) is a key strategy for managing obesity, and certain 2-formylpyrrole derivatives have shown activity against this enzyme. rsc.orgnih.gov Direct evidence comes from the screening of mushroom-derived alkaloids, where 2-[2-Formyl-5-(methoxymethyl)-1H-pyrrole-1-yl]propanoate was identified as an inhibitor of pancreatic lipase activity. scispace.com

Other studies have identified additional 2-formylpyrrole structures with this inhibitory capability. A tyrosine-derived analogue was found to inhibit porcine pancreatic lipase by 70% at a concentration of 100 µM, while an alanine-derived analogue showed 40% inhibition under the same conditions. researchgate.netrsc.org These findings indicate that the N-substituent of the pyrrole ring plays a significant role in the interaction with the enzyme. The data suggest that the this compound scaffold has the potential for pancreatic lipase inhibition, warranting further investigation.

The table below presents the pancreatic lipase inhibitory activities of selected 2-formylpyrrole analogues.

| Compound | Source/Type | Concentration | % Inhibition |

| 2-[2-Formyl-5-(methoxymethyl)-1H-pyrrole-1-yl]propanoate | Mushroom (P. portentosus) | Not Specified | Activity Confirmed scispace.com |

| Tyrosine-derived 2-formylpyrrole (Analogue 43) | General Analogue | 100 µM | 70% researchgate.netrsc.org |

| Alanine-derived 2-formylpyrrole (Analogue 50) | General Analogue | 100 µM | 40% researchgate.netrsc.org |

| Cordyrrole A (Analogue 62) | General Analogue | 100 µM | Activity Confirmed rsc.org |

Alpha-glucosidase inhibitors are used to manage type 2 diabetes by delaying carbohydrate digestion. nih.gov The potential of pyrrole derivatives in this area has been explored, with varied results. An analogue of the target compound, 4-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid, isolated from several fungal and plant sources, was reported to have low inhibitory activity against α-glucosidase. scispace.com

In contrast, other pyrrole alkaloids have demonstrated more potent effects. Pyrrolezanthine, another compound isolated from mushrooms, showed strong inhibition of α-glucosidase. scispace.com This highlights the sensitivity of this biological activity to the specific substitution pattern on the pyrrole scaffold. While the butanoic acid analogue shows only weak activity, the confirmed potent activity of other compounds from the same family suggests that modifications to the this compound structure could potentially enhance its α-glucosidase inhibitory effects.

| Compound | Source/Type | Observed α-Glucosidase Inhibitory Activity |

| 4-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid | Mushroom / Plant | Low Inhibition scispace.com |

| Pyrrolezanthine | Mushroom (G. frondosa) | Strong Inhibition scispace.com |

| 5-Hydroxymethyl-1-substituted-1H-pyrrole-2-carbaldehydes | Mushroom (G. frondosa) | Inhibition Confirmed scispace.com |

A remarkable biological activity associated with the 2-formylpyrrole class is the modulation of the cell cycle. A specific derivative, 5-(hydroxymethyl)-1-[(R)-tetrahydro-2′-oxofur-3′-yl)-1H-pyrrole-2-carbaldehyde], demonstrated the ability to inhibit trigonelline-induced cell cycle arrest in the G2 phase with an effective dose (ED₅₀) of 0.5 μM. researchgate.netrsc.org This finding was significant as it represented the first chemically characterized substance capable of overriding hormonally induced cellular arrest in complex tissues. rsc.org

This activity was shown to be highly stereospecific, as the synthesized (S)-enantiomer of the compound was inactive, underscoring the importance of a precise three-dimensional structure for this biological function. rsc.org Additionally, studies on synthetic pyrrole hydrazones have shown that certain derivatives can induce de-regulation of the cell cycle in human cancer cell lines, further indicating that the pyrrole scaffold can be a valuable template for developing modulators of cellular proliferation and arrest. mdpi.com

Structure-Activity Relationship (SAR) Studies and Molecular Determinants of Bioactivity

The biological activities of 2-formylpyrrole derivatives are strongly influenced by their molecular structure, and several structure-activity relationship (SAR) studies have elucidated the key determinants of their bioactivity.

For antioxidant activity , QSAR studies have provided detailed insights. The radical scavenging capability is dependent on both steric and electronic features. For instance, the bond length between C4 and the adjacent carbon of the N-substituent (C11) was found to be a critical factor; shorter bond lengths correlated with better scavenging of hydroxyl and superoxide (B77818) radicals. mdpi.com Furthermore, electronic properties such as higher HOMO energy and greater polarizability were also identified as being favorable for antioxidant action. mdpi.com

Regarding other biological modulations, the nature of the substituent at the N-1 position is crucial. In the context of pancreatic lipase inhibition , derivatives with amino acid moieties like tyrosine and alanine (B10760859) at the N-1 position showed significant inhibitory activity. rsc.org This suggests that the side chain of the N-substituent, such as the carboxylic acid group in this compound, is a key interaction point with the enzyme.

For hepatoprotective activity , a study comparing 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid and its corresponding methyl ester found that the free butanoic acid derivative had higher protective activity at low concentrations (0.1 μM), indicating that the terminal carboxylic acid is important for this effect. nih.gov

Finally, stereochemistry can be a critical determinant of bioactivity. In the case of cell cycle modulation , the (R)-enantiomer of 5-(hydroxymethyl)-1-[(R)-tetrahydro-2′-oxofur-3′-yl)-1H-pyrrole-2-carbaldehyde] was highly active in overriding cellular arrest, while its (S)-enantiomer was completely inactive. rsc.org This demonstrates a strict stereospecific requirement for interaction with its biological target. The integrity of the pyrrole ring itself also appears essential, as attempts to replace it with other heterocycles in related bioactive compounds resulted in a significant loss of activity. nih.gov

Computational Biology and Molecular Docking Approaches in Activity Prediction

Research on various pyrrole analogues demonstrates the utility of these computational tools in predicting interactions with a range of biological targets. For instance, in silico studies have been crucial in elucidating the binding modes of pyrrole derivatives with enzymes such as cyclooxygenases (COX-1 and COX-2), enoyl-ACP reductase, and dihydrofolate reductase, as well as with various protein kinases. nih.govmdpi.com

A notable example of the application of these predictive models can be found in the study of pyrrole carboxylic acid derivatives as potential anti-inflammatory agents targeting COX enzymes. nih.gov In this research, Field-Based Quantitative Structure-Activity Relationship (FB-QSAR) models were developed to predict the inhibitory activity of a series of 1,2,3,5-tetra-substituted pyrrole derivatives. These models rely on the three-dimensional structures of the compounds to correlate their steric, electrostatic, and hydrophobic fields with their biological activity.

The reliability of the developed FB-QSAR models was rigorously evaluated using a variety of statistical metrics. The final model demonstrated strong predictive power for both COX-1 and COX-2 inhibitory activities, as indicated by the statistical parameters shown in the table below.

| Parameter | COX-1 Model Value | COX-2 Model Value | Description |

|---|---|---|---|

| R² | 0.963 | 0.985 | The coefficient of determination, indicating how well the model explains the variance in the observed data. |

| Q² | 0.857 | 0.892 | The cross-validated R², a measure of the model's predictive ability for new data. |

| Pearson-r | 0.985 | 0.994 | The correlation coefficient between the observed and predicted values. |

| RMSE | 0.145 | 0.098 | Root Mean Square Error, representing the standard deviation of the prediction errors. |

These validated QSAR models were then used to predict the inhibitory concentrations (pIC₅₀) of newly synthesized compounds. The study highlighted that analogues featuring an acetic acid group at position 1 of the pyrrole ring, which is structurally relevant to this compound, generally exhibited greater activity against the COX-2 enzyme. nih.gov For example, certain acetic acid analogues displayed predicted pIC₅₀ values for COX-2 inhibition that were higher than those of established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and nimesulide. nih.gov

Molecular docking simulations further complemented these QSAR findings by providing a visual and energetic representation of how these pyrrole derivatives might bind within the active sites of COX-1 and COX-2. These studies revealed that specific structural modifications significantly influenced the binding affinity and selectivity. For instance, the presence of large hydrophobic substituents on the phenyl ring of the pyrrole scaffold was found to be favorable for COX-2 inhibition. nih.gov Conversely, the introduction of electron-withdrawing groups in conjunction with a benzoic acid moiety at position 1 tended to enhance COX-1 inhibitory activity. nih.gov

The insights gained from such computational analyses are pivotal for structure-activity relationship (SAR) studies. They help to rationalize why small changes in the chemical structure of pyrrole derivatives can lead to substantial differences in their biological activity and selectivity. nih.gov While these findings pertain to analogues, they underscore the potential of applying similar computational methodologies to predict the biological targets and mechanisms of action for this compound. Such in silico investigations would be a logical first step in exploring the therapeutic potential of this specific compound.

| Compound Name |

|---|

| This compound |

| Ibuprofen |

| Nimesulide |

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Utilization as Versatile Building Blocks for Complex Organic Molecules

(2-formyl-1H-pyrrol-1-yl)acetic acid and its ester derivatives are recognized as valuable and versatile building blocks in organic synthesis. The presence of three key functional components—the pyrrole (B145914) nucleus, the C2-formyl group, and the N1-acetic acid side chain—provides multiple reactive sites for elaboration. This trifunctional nature allows for a divergent synthesis approach, where a single starting material can be guided down various reaction pathways to produce a wide array of complex structures.

Researchers utilize the formyl group for condensation, oxidation, or reduction reactions, while the acetic acid moiety can be engaged in amide bond formations or serve as a handle for cyclization. The pyrrole ring itself can participate in electrophilic substitution reactions. This inherent reactivity makes the compound a powerful tool for generating molecular diversity, enabling the synthesis of complex natural product analogues and novel bioactive molecules. Its utility is particularly pronounced in constructing fused heterocyclic systems, where the functional groups can react intramolecularly to form new rings.

Precursors for the Synthesis of Diverse Heterocyclic Systems

A primary application of this compound is as a precursor for a multitude of nitrogen-containing heterocyclic compounds. Its structure is ideally suited for cascade or multicomponent reactions that efficiently build complex scaffolds.

While the broader class of N-substituted pyrroles is utilized in the synthesis of complex alkaloids and fused systems, the direct synthesis of pyrroloketopiperazines from this compound is not extensively documented in dedicated studies. The synthesis of such scaffolds typically involves the cyclization of dipeptide precursors. However, the structural motif of this compound suggests its potential as a precursor. A hypothetical route could involve the reductive amination of the formyl group with an amino acid ester, followed by intramolecular cyclization between the newly introduced amine and the acetic acid side chain to form the ketopiperazine ring fused to the pyrrole.

The utility of this compound derivatives is well-established in the synthesis of indolizines and pyrrolo[1,2-a]pyrazines. Research has demonstrated that alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, which are esters of the title compound, are excellent starting materials for these fused aza-bridged heterocycles.

In a common synthetic approach, the alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetate is first reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form a reactive enaminone intermediate. researchgate.net This enaminone can then be directed towards two different scaffolds:

Pyrrolo[1,2-a]pyrazines: Cyclization of the enaminone in the presence of ammonium (B1175870) acetate (B1210297) as a nitrogen source yields the pyrrolo[1,2-a]pyrazine (B1600676) core. researchgate.net

Indolizines: Treatment of analogous enaminones with a Lewis acid can afford indolizine (B1195054) derivatives. researchgate.net

A straightforward cascade synthesis of these systems has also been achieved from substituted 2-formyl-N-propargylpyrroles, which share the key 2-formylpyrrole feature. Condensation with active methylene (B1212753) compounds leads to indolizines, while reaction with ammonium acetate produces pyrrolo[1,2-a]pyrazines in high yields.

| Starting Material Derivative | Key Reagents | Heterocyclic Product | Reference |

| Alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetate | 1. DMFDMA 2. Ammonium Acetate | Pyrrolo[1,2-a]pyrazine | researchgate.net |

| 2-formyl-N-propargylpyrrole | Ammonium Acetate | Pyrrolo[1,2-a]pyrazine | |

| 2-formyl-N-propargylpyrrole | Active Methylene Compounds (e.g., malononitrile) | Indolizine |

The structure of this compound is amenable to the synthesis of benzimidazoles and quinoxalines, typically through condensation reactions with o-phenylenediamine.

For the synthesis of benzimidazoles , the Phillips-Ladenburg condensation is a classic method. In this context, the acetic acid moiety of this compound can react with o-phenylenediamine, usually under acidic conditions and heat, to form a 2-((1H-pyrrol-1-yl)methyl)-1H-benzo[d]imidazole structure. The reaction proceeds via the formation of an amide followed by cyclization and dehydration.

For the synthesis of quinoxalines , the standard approach involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govnih.gov While this compound is not a 1,2-dicarbonyl compound itself, it serves as a precursor to fused systems like pyrrolo[1,2-a]quinoxalines. These are often synthesized through multicomponent reactions or cascade sequences, for instance, via a Pictet-Spengler reaction between a 2-(1H-pyrrol-1-yl)aniline derivative and an aldehyde. unisi.it This demonstrates the role of the pyrrole scaffold in building more complex, fused quinoxaline (B1680401) systems. acs.orgresearchgate.net

| Target Heterocycle | Reaction Partner | Key Moiety of Starting Material | General Method |

| Benzimidazole | o-phenylenediamine | Acetic Acid | Phillips-Ladenburg Condensation |

| Pyrrolo[1,2-a]quinoxaline | Aldehyde | Pyrrole Ring (as 2-(1H-pyrrol-1-yl)aniline) | Pictet-Spengler Reaction |

The synthesis of pyrrolopyrimidines and triazolopyrimidines from this compound represents a multistep but versatile application of this building block. The construction of the pyrimidine (B1678525) ring fused to the pyrrole core often requires the introduction of appropriately positioned nitrogen functionalities.

A plausible synthetic route to pyrrolopyrimidines could involve the initial conversion of the 2-formyl group into another functional group, such as an amine or a nitrile. For example, the formyl group can be converted to an oxime, which is then reduced to an aminomethyl group. Alternatively, the acetic acid side chain can be transformed. The resulting functionalized pyrrole can then undergo cyclocondensation with reagents like formamide, urea, or thiourea (B124793) to construct the fused pyrimidine ring, yielding various pyrrolo[2,3-d]pyrimidine derivatives. ajabs.orgorganic-chemistry.org